molecular formula C10H14BClO2 B14020511 (4-(t-Butyl)-2-chlorophenyl)boronic acid

(4-(t-Butyl)-2-chlorophenyl)boronic acid

Cat. No.: B14020511
M. Wt: 212.48 g/mol
InChI Key: LOCKMFCYULAPJV-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)-2-chlorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a tert-butyl group and a chlorine atom. The unique structure of (4-(Tert-butyl)-2-chlorophenyl)boronic acid makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)-2-chlorophenyl)boronic acid typically involves the borylation of an aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 4-(tert-butyl)-2-chlorophenyl bromide can be borylated using bis(pinacolato)diboron (B2Pin2) with a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of (4-(Tert-butyl)-2-chlorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of recyclable catalysts and green chemistry principles is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)-2-chlorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide, potassium acetate

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling

    Phenols: Formed through oxidation of the boronic acid group

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)-2-chlorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

(4-(Tert-butyl)-2-chlorophenyl)boronic acid can be compared with other similar boronic acids:

The unique combination of the tert-butyl and chlorine substituents in (4-(Tert-butyl)-2-chlorophenyl)boronic acid provides distinct steric and electronic effects, making it a valuable reagent in various synthetic applications.

Properties

Molecular Formula

C10H14BClO2

Molecular Weight

212.48 g/mol

IUPAC Name

(4-tert-butyl-2-chlorophenyl)boronic acid

InChI

InChI=1S/C10H14BClO2/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,13-14H,1-3H3

InChI Key

LOCKMFCYULAPJV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(C)(C)C)Cl)(O)O

Origin of Product

United States

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